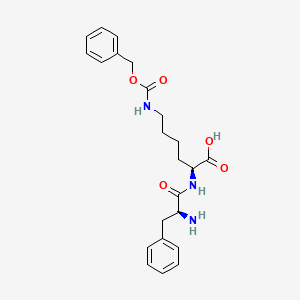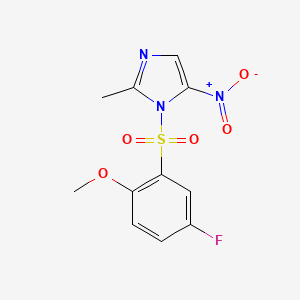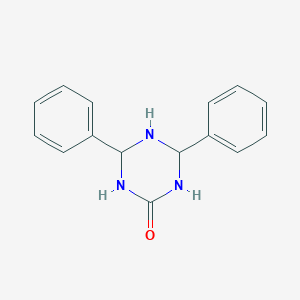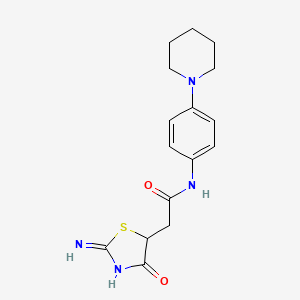![molecular formula C25H28N8 B12344996 2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[2-(pyrrolidin-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B12344996.png)
2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[2-(pyrrolidin-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[2-(pyrrolidin-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a complex organic compound that belongs to the class of heterocyclic compounds This compound features multiple fused ring systems, including benzodiazole, triazoloquinazoline, and pyrrolidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[2-(pyrrolidin-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of Benzodiazole Moiety: The initial step involves the synthesis of the benzodiazole ring. This can be achieved through the cyclization of o-phenylenediamine with formic acid or its derivatives under reflux conditions.
Alkylation: The benzodiazole intermediate is then alkylated using an appropriate alkyl halide, such as 2-chloroethylamine, in the presence of a base like potassium carbonate.
Formation of Triazoloquinazoline Ring: The next step involves the formation of the triazoloquinazoline ring system. This can be accomplished by reacting the alkylated benzodiazole with 2-aminobenzonitrile and hydrazine hydrate under reflux conditions.
Pyrrolidine Substitution: Finally, the triazoloquinazoline intermediate is subjected to nucleophilic substitution with pyrrolidine in the presence of a suitable catalyst, such as palladium on carbon, to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole and pyrrolidine moieties. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed on the triazoloquinazoline ring using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrrolidine and benzodiazole rings. Typical reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base, nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazoloquinazoline derivatives.
Substitution: Formation of substituted benzodiazole or pyrrolidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe for studying the interactions of heterocyclic compounds with biological macromolecules. Its structural features make it a potential candidate for binding studies with proteins, nucleic acids, and other biomolecules.
Medicine
The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It may exhibit activity against various biological targets, including enzymes, receptors, and ion channels, making it useful in the treatment of diseases such as cancer, infections, and neurological disorders.
Industry
In the industrial sector, the compound can be used as a precursor for the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical properties may also make it suitable for applications in catalysis and materials science.
Mécanisme D'action
The mechanism of action of 2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[2-(pyrrolidin-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s heterocyclic structure allows it to form stable complexes with these targets, modulating their activity and leading to various biological effects.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes involved in key metabolic pathways.
Receptors: It may bind to receptors on the cell surface, triggering intracellular signaling cascades.
Ion Channels: The compound may modulate ion channel activity, affecting cellular excitability and neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl derivatives: These compounds share the benzodiazole moiety and may exhibit similar chemical and biological properties.
Triazoloquinazoline derivatives: Compounds with the triazoloquinazoline ring system may have comparable pharmacological activities.
Pyrrolidine-containing compounds: These compounds may share similar reactivity and biological effects due to the presence of the pyrrolidine ring.
Uniqueness
The uniqueness of 2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[2-(pyrrolidin-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse applications and makes it a valuable compound for scientific research and industrial use.
Propriétés
Formule moléculaire |
C25H28N8 |
|---|---|
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
2-[2-(2-methylbenzimidazol-1-yl)ethyl]-N-(2-pyrrolidin-1-ylethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine |
InChI |
InChI=1S/C25H28N8/c1-18-27-21-10-4-5-11-22(21)32(18)16-12-23-29-24-19-8-2-3-9-20(19)28-25(33(24)30-23)26-13-17-31-14-6-7-15-31/h2-5,8-11H,6-7,12-17H2,1H3,(H,26,28) |
Clé InChI |
SCWZHTVYNMSSCB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC=CC=C5N=C4NCCN6CCCC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]-1-cyanoguanidine;hexane-1,6-diamine;hydrochloride](/img/structure/B12344917.png)


![N-[4-(difluoromethylsulfanyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B12344966.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12344973.png)


![N-[4-(difluoromethoxy)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B12344992.png)
![5-benzoyl-1-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-2,3-dihydro-1H-pyrrolizine](/img/structure/B12344999.png)
![5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]phenol;dihydrochloride](/img/structure/B12345003.png)
![2-(2-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}phenoxy)-N-(4-chlorophenyl)acetamide](/img/structure/B12345008.png)
![4-phenylmethoxy-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B12345013.png)
